4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methoxybenzoate
Description
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methoxybenzoate is a synthetic small molecule derived from kojic acid scaffolds (Figure 1, ). Its core structure comprises a 4H-pyran-3-yl ring substituted with a pyrimidin-2-ylsulfanylmethyl group at position 6 and a 3-methoxybenzoate ester at position 3. The 3-methoxybenzoate moiety introduces an electron-donating methoxy group at the meta position of the aromatic ring, which may influence electronic and steric interactions with biological targets, such as the apelin (APJ) receptor—a G protein-coupled receptor (GPCR) implicated in cardiovascular and metabolic regulation .

Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-23-13-5-2-4-12(8-13)17(22)25-16-10-24-14(9-15(16)21)11-26-18-19-6-3-7-20-18/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHYVLOCCJSMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidinylsulfanylmethyl Group: This step involves the nucleophilic substitution reaction where a pyrimidinylsulfanylmethyl group is introduced to the pyran ring.
Esterification: The final step involves the esterification of the intermediate compound with 3-methoxybenzoic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the sequential addition of reactants and catalysts in a controlled environment.
Continuous Flow Processing: Utilizes a continuous flow reactor to maintain a steady state of reactants and products, enhancing efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methoxybenzoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization and esterification reactions.
Major Products
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methoxybenzoate exhibits several noteworthy biological activities:
- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .
- Antidiabetic Properties : Structural analogs have shown promise in managing blood glucose levels and improving insulin sensitivity, suggesting that this compound may have similar effects .
- Anticancer Potential : Research has indicated that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Synthesis and Modification
The synthesis of This compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyran Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyrimidine Moiety : This step often utilizes sulfur-containing reagents to ensure the correct linkage.
- Final Functionalization : The addition of the methoxybenzoate group is crucial for enhancing biological activity.
Optimizing reaction conditions (temperature, solvent choice) is essential for achieving high yields and purity .
Case Studies
Several case studies highlight the applications of this compound in research:
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of derivatives similar to This compound against common bacterial pathogens. Results showed significant inhibition zones, suggesting its potential as an antimicrobial agent.
Case Study 2: Antidiabetic Effects
In vitro studies demonstrated that compounds with structural similarities improved glucose uptake in muscle cells by enhancing insulin signaling pathways. This positions the compound as a candidate for further development in diabetes management .
Case Study 3: Cancer Cell Proliferation
Research on cancer cell lines revealed that this compound could induce apoptosis in a dose-dependent manner, providing insights into its mechanism as a potential anticancer drug .
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Electronic and Positional Effects
The benzoate ester substituent significantly impacts pharmacological activity. Key analogs and their substituent effects are summarized below:
Table 1: Substituent Effects on APJ Antagonism and Physicochemical Properties
Key Observations :
- Para vs. Meta Substitution: ML221 (4-nitro, para) exhibits potent APJ antagonism (IC50 = 0.70 µM), while 3-methoxy (meta) activity remains unquantified. Para-substituted electron-withdrawing groups (e.g., NO2, CF3, Br) enhance receptor binding compared to meta-substituted analogs, likely due to optimal electronic and spatial alignment with APJ .
- Conversely, the 3-methoxy group’s electron-donating nature may reduce affinity but improve solubility due to increased polarity .
- Ortho Substitution : Bulky substituents (e.g., 2-Br) lead to inactivity, highlighting steric constraints in the APJ binding site .
Selectivity and Off-Target Activity
ML221 demonstrates >37-fold selectivity for APJ over the angiotensin II type 1 (AT1) receptor and minimal activity against 29 other GPCRs (only κ-opioid and benzodiazepine receptors show <50% inhibition at 10 µM) . While data for the 3-methoxybenzoate derivative are unavailable, structural similarities suggest comparable selectivity. However, substituent modifications could alter off-target profiles; for example, bulkier groups might reduce non-specific binding.
Physicochemical and Metabolic Properties
- Solubility : ML221 has poor aqueous solubility at physiological pH, a limitation partially offset by its potency. The 3-methoxy group’s polarity may enhance solubility relative to ML221, though ester hydrolysis susceptibility remains a concern .
- Metabolic Stability : ML221 is rapidly metabolized in human and mouse liver microsomes, likely due to esterase-mediated hydrolysis. The 3-methoxybenzoate’s ester bond may exhibit similar instability, but electron-donating groups could marginally slow degradation compared to nitro substituents .
Structure-Activity Relationship (SAR) Trends
- Pyrimidin-2-ylsulfanylmethyl Group : Tolerates diverse substituents (e.g., methyl, trifluoromethyl) without significant loss of activity, suggesting flexibility in this region .
- Ester Bond Modifications : Replacement of the benzoate ester with amides, sulfonates, or heterocycles abolishes activity, underscoring the necessity of the ester linkage for APJ antagonism .
- Kojic Acid Core : The 4-oxo-pyran ring is critical for scaffold integrity; modifications here disrupt activity .
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methoxybenzoate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyran ring and a pyrimidine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential applications.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 382.43 g/mol. The structure includes:
- A pyran ring , which contributes to its reactivity.
- A pyrimidine group linked through a sulfur atom, enhancing its biological interactions.
Biological Activity Overview
Preliminary studies indicate that compounds similar to This compound exhibit various biological activities:
- Antimicrobial Activity :
- Enzyme Inhibition :
- Receptor Antagonism :
The biological activity of this compound is mediated through various mechanisms:
- Interaction with Receptors : The pyrimidine moiety can interact with nucleic acids and proteins, modulating biological pathways .
- Enzyme Interaction : The compound's structure allows it to bind effectively to enzymes, inhibiting their activity and altering metabolic pathways.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of related compounds:
Comparative Analysis with Related Compounds
To better understand the unique profile of This compound , comparisons can be made with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran} | Similar pyran and pyrimidine structure | Potentially antimicrobial |
| 2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivatives | Different halogen substitution | Antidiabetic properties |
| Sulfometuron-methyl | Similar sulfonamide structure | Herbicidal activity |
This table illustrates how variations in substituents influence biological activity, emphasizing the distinct characteristics of the target compound.
Q & A
Q. Optimization Tips :
- Temperature : Maintain ambient conditions for substitution (Step 2) to avoid side reactions.
- Solvent Choice : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution efficiency .
- Purification : Employ column chromatography or recrystallization for intermediates to ensure >95% purity .
Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrimidine-thiomethyl at C6, benzoate at C3) . Example: Pyrimidine protons appear as doublets at δ 8.5–8.7 ppm, while the pyranone carbonyl resonates at δ 168–171 ppm .
- IR Spectroscopy : Detect ester C=O stretching (~1720 cm⁻¹) and pyranone carbonyl (~1660 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ for C₂₁H₁₇N₂O₆S: ~437.4) .
What initial biological screening approaches are recommended for assessing its bioactivity?
Basic Research Question
- GPCR Functional Assays : Use cAMP inhibition and β-arrestin recruitment assays (e.g., APJ receptor antagonism) .
- Selectivity Panels : Screen against related receptors (e.g., AT1, κ-opioid) to rule off-target effects .
- Cytotoxicity Assays : Test in human hepatocytes (IC₅₀ >50 μM indicates low toxicity) .
Q. Example Data :
| Assay Type | IC₅₀ (μM) | Selectivity (vs. AT1) |
|---|---|---|
| cAMP Inhibition | 0.70 | >37-fold |
| β-Arrestin Recruitment | 1.75 | >37-fold |
How does structural modification of the pyrimidine or benzoate moieties influence APJ receptor antagonism, and what SAR insights have been gained?
Advanced Research Question
SAR Findings :
- Pyrimidine Modifications :
- 2-Pyrimidinylthio : Critical for activity; replacing sulfur with oxygen reduces potency .
- 4-Nitrobenzoate (ML221) : Highest activity; electron-withdrawing groups (e.g., -NO₂) enhance binding .
- Benzoate Substituents :
- 3-Methoxy : Moderate activity; bulkier groups (e.g., 4-chloro) reduce solubility .
- Ester vs. Amide : Ester hydrolysis in vivo lowers stability; amide derivatives are inactive .
Q. Contradictions :
- Solubility vs. Potency : Nitro groups improve potency but reduce aqueous solubility (e.g., ML221 solubility: 14 μM at pH 7.4) .
How can researchers resolve contradictions between in vitro potency and poor pharmacokinetic properties like solubility and metabolic stability?
Advanced Research Question
Methodological Solutions :
- Prodrug Strategies : Replace the ester with a phosphate prodrug to enhance solubility .
- Structural Modifications : Introduce polar groups (e.g., -OH, -COOH) on the benzoate to improve solubility without sacrificing potency .
- Microsomal Stability Testing : Use human liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis) and block vulnerable sites (e.g., fluorination) .
Q. Example Data :
| Property | ML221 Value |
|---|---|
| Aqueous Solubility | 14 μM (pH 7.4) |
| Plasma Stability (Human) | <30% remaining after 1 hr |
What experimental strategies are effective in improving the metabolic stability of this compound for in vivo studies?
Advanced Research Question
Approaches :
Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
Isotere Replacement : Replace the ester with a bioisostere (e.g., oxadiazole) to resist hydrolysis .
Formulation Optimization : Use lipid-based nanoemulsions to enhance bioavailability .
Q. Case Study :
- ML221 : Despite poor metabolic stability (t₁/₂ <1 hr in liver homogenates), encapsulation in PEGylated liposomes improved in vivo exposure 5-fold .
How does the compound's selectivity profile against related GPCRs inform its potential off-target effects in pharmacological studies?
Advanced Research Question
Key Findings :
- APJ vs. AT1 : >37-fold selectivity prevents cross-reactivity with angiotensin pathways .
- Off-Target Binding : Activity at κ-opioid (50% inhibition at 10 μM) and benzodiazepine receptors (70% inhibition) suggests CNS side effects .
Q. Mitigation Strategies :
- Functional Antagonism Assays : Use β-arrestin recruitment to confirm APJ-specific activity .
- Dose Titration : Maintain plasma concentrations below IC₅₀ for off-target receptors .
What in vitro models are appropriate for evaluating the compound's therapeutic potential in cardiovascular or metabolic diseases?
Advanced Research Question
Recommended Models :
- Cardiovascular :
- Aortic Ring Assays : Measure vasodilation/vasoconstriction responses .
- Cardiomyocyte Apoptosis Models : Assess protection against hypoxia-induced cell death .
- Metabolic :
- Adipocyte Differentiation Assays : Test inhibition of lipid accumulation via APJ modulation .
- Glucose Uptake in Hepatocytes : Evaluate insulin sensitization effects .
Q. Data Interpretation :
- ML221 : Reduced infarct size by 40% in rodent ischemia-reperfusion models via APJ antagonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
